molecular formula C20H19BrN4O3 B4344797 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4344797
M. Wt: 443.3 g/mol
InChI Key: GYGTUMMBPRLTAE-UHFFFAOYSA-N
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Description

4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structure features a pyrazole ring substituted with a carboxamide group, an ethyl group, and a benzoyl group linked to a bromophenoxy moiety. This complex structure suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.

    Attachment of the Benzoyl Group: The benzoyl group is attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Bromophenoxy Methylation: The bromophenoxy moiety is introduced via a nucleophilic substitution reaction, where the benzoyl derivative reacts with 2-bromophenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the benzoyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromophenoxy and benzoyl groups could facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
  • Dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate

Uniqueness

Compared to similar compounds, 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide has a unique substitution pattern on the pyrazole ring and the benzoyl group. This distinct structure could result in different chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-2-25-18(19(22)26)16(11-23-25)24-20(27)14-9-7-13(8-10-14)12-28-17-6-4-3-5-15(17)21/h3-11H,2,12H2,1H3,(H2,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGTUMMBPRLTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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